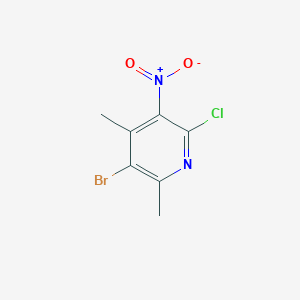

3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

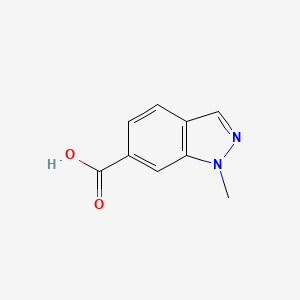

3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine is a halogenated nitropyridine compound that has not been directly discussed in the provided papers. However, related compounds with similar substitution patterns on the pyridine ring have been synthesized and studied, indicating the potential utility of such compounds in medicinal chemistry and materials science due to their rich halogen content and reactive functional groups .

Synthesis Analysis

The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which suggests that similar methodologies could potentially be applied to synthesize 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine . The halogen dance reaction is a versatile method that allows for the regioselective functionalization of pyridines, which could be useful for introducing or modifying substituents on the pyridine ring.

Molecular Structure Analysis

X-ray crystallography has been used to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing that such molecules can crystallize with two independent molecules in the asymmetric unit with almost identical geometric parameters . This technique could be employed to analyze the molecular structure of 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine to gain insights into its conformation and intermolecular interactions.

Chemical Reactions Analysis

The nitration of pyridine N-oxides has been shown to be directed by the N-oxide group, leading to specific nitro derivatives . This suggests that the nitro group in 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine could influence its reactivity in subsequent chemical reactions. Additionally, the presence of halogens could allow for nucleophilic substitution reactions, as seen in other halogenated nitropyridines .

Physical and Chemical Properties Analysis

Spectroscopic methods such as IR, NMR, and UV-vis have been used to study the structural features and optical properties of related nitropyridines . These techniques could be applied to 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine to determine its physical and chemical properties. Quantum mechanical and spectroscopic studies on similar compounds have provided detailed information on molecular structure, electronic characteristics, and vibrational frequencies, which could be relevant for understanding the properties of 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine .

Scientific Research Applications

Crystal Structure Analysis

3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine, similar to its derivatives, has been studied for its unique crystal packing properties. Hanuza et al. (1997) observed attractive intermolecular =C-H...O interactions in the crystal packing of 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide. This study provides insights into the molecular interactions and structural characteristics of such compounds (Hanuza et al., 1997).

Synthesis of Azaindole Derivatives

Prokopov and Yakhontov (1979) explored the synthesis of azaindole derivatives from 3-bromo-4-chloro-5-nitropyridine. Their research contributes to the understanding of chemical transformations and syntheses involving nitropyridine derivatives (Prokopov & Yakhontov, 1979).

Vibrational Spectroscopy Studies

The study of vibrational properties of nitropyridine derivatives, including 3-bromo variants, has been conducted by Hanuza et al. (2001). They analyzed the vibrational spectroscopy properties, correlating them with the crystal structure, which is crucial for understanding the molecular dynamics of these compounds (Hanuza et al., 2001).

Molecular Dynamics and Ligand-Protein Interactions

Arulaabaranam et al. (2021) investigated the molecular structure, energy, and biological importance of 5-bromo-3-nitropyridine-2-carbonitrile, a compound structurally similar to 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine. Their research included computational calculations and molecular docking studies, highlighting the potential biological applications of these compounds (Arulaabaranam et al., 2021).

Electron Spin Resonance Studies

Cottrell and Rieger (1967) conducted electron spin resonance studies on substituted pyridine and pyrimidine anion radicals, including nitropyridine derivatives. This research is relevant for understanding the electronic properties of such compounds (Cottrell & Rieger, 1967).

Safety And Hazards

properties

IUPAC Name |

5-bromo-2-chloro-4,6-dimethyl-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVFNQKLNOBJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)